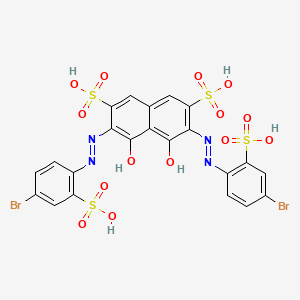

3,6-Bis((4-bromo-2-sulphophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid

Description

Introduction and Historical Context

3,6-Bis((4-bromo-2-sulphophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid, commonly known as Bromosulfonazo III, belongs to the family of azo dyes that have played a crucial role in analytical chemistry for several decades. This compound has gained prominence due to its remarkable ability to form complexes with various metal ions, making it an invaluable spectrophotometric reagent in quantitative analysis.

Discovery and Development of Bromosulfonazo III

The story of Bromosulfonazo III begins within the broader context of azo dye development. Azo chromophores were first discovered in 1863 when Martius and Lightfoot successfully coupled diazonium ions and amines. Within a year of this groundbreaking discovery, Peter Greiss prepared Bismarck brown, which is recognized as the first azo dye. By the 1880s, numerous other azo dyes such as para red and primuline red were developed and introduced to the scientific community.

The development of sulfonazo compounds represents a significant advancement in the evolution of chromogenic reagents. Budesinsky was among the pioneers who first utilized reagents from the sulfonazo family (including sulfonazo III, dimetilsulfonazo III, and bromosulfonazo III) for volumetric determination of sulfate. This early work, published in 1966, demonstrated the unique capabilities of these compounds in analytical applications and set the stage for the further development and refinement of Bromosulfonazo III as a specialized spectrophotometric reagent.

The brominated variants, including Bromosulfonazo III, emerged as researchers sought to enhance the selectivity and sensitivity of these reagents for specific metal ions. The addition of bromine atoms to the base structure significantly altered the electronic properties of the molecule, resulting in improved spectrophotometric characteristics and metal-binding capabilities.

Nomenclature and Synonyms

Standard Chemical Nomenclature

According to the American Chemical Society nomenclature system, the full systematic name of this compound is 3,6-Bis((4-bromo-2-sulphophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid. Alternative IUPAC nomenclatures include:

- 2,7-Naphthalenedisulfonic acid, 3,6-bis[(E)-2-(4-bromo-2-sulfophenyl)diazenyl]-4,5-dihydroxy- (ACD/Index Name)

- 3,6-Bis[(E)-(4-brom-2-sulfophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalindisulfonsäure (German ACD/IUPAC Name)

- 3,6-Bis[(E)-(4-bromo-2-sulfophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid (ACD/IUPAC Name)

- Acide 3,6-bis[(E)-(4-bromo-2-sulfophényl)diazényl]-4,5-dihydroxy-2,7-naphtalènedisulfonique (French ACD/IUPAC Name)

The compound is assigned the Chemical Abstracts Service (CAS) Registry Number 16091-04-6, which serves as a unique identifier in chemical databases and literature.

Common Aliases: Bromosulfonazo III, Dibromosulfonazo III

The compound is widely known by several common names and trade designations:

One of the earliest documented applications was for the determination of palladium and platinum. According to a comprehensive reference on spectrophotometric methods, Bromosulfonazo III has been developed as a sensitive reagent for the determination of palladium(II) in a medium of pH 2.9 buffer solution. The chromogenic reaction between Pd(II) and Bromosulfonazo III forms the basis for a selective and sensitive analytical method.

Applications in specific metal ion determination include:

Palladium and Platinum Detection : Bromosulfonazo III has been utilized for the spectrophotometric determination of these precious metals in various matrices. The method developed using a pH 2.9 buffer solution allows for sensitive detection of palladium.

Lead Determination : Dibromo-p-methyl-bromosulfonazo (DBMBSA), a derivative of Bromosulfonazo III, has been employed for the spectrophotometric determination of lead in food samples. In 0.24 molar phosphoric acid medium, lead reacts with DBMBSA to form a 1:2 blue complex with an absorption peak at 638 nm. This method achieved a detection limit of 2.45 nanograms per milliliter and a variation coefficient of 1.3%.

Copper Analysis : Research has demonstrated that Bromosulfonazo III forms a blue complex with copper(II) with a molar ratio of 1:1. The molar absorptivity of this complex is reported as 3.3 × 10^5 liters per mole per centimeter, indicating high sensitivity for copper detection.

Sulfate Determination : Bromosulfonazo III and related compounds have been used for the indirect determination of sulfate in various matrices. In these applications, the compound forms complexes with barium or other alkaline earth metals, which can be disrupted in the presence of sulfate ions, allowing for quantitative analysis. A study described the use of Dibromosulfonazo III (DBSA III) for the indirect spectrophotometric determination of sulfate in ethanol fuel, monitoring the decrease in absorbance of the Ba²⁺-DBSA(III) complex at 649 nm when sulfate is present.

Alkaline Earth Metals Analysis : Bromosulfonazo III and related sulfonazo compounds have been employed as spectrophotometric reagents for alkaline earth metals and as indicators for sulfate titrations.

The historical development of analytical methods using Bromosulfonazo III demonstrates a pattern of increasing sensitivity and selectivity. Early applications focused on simple colorimetric reactions, while later refinements incorporated various matrix modifiers, masking agents, and extraction techniques to improve performance.

The versatility of Bromosulfonazo III in analytical chemistry stems from its unique molecular structure, which combines two azo chromophores with strategically positioned hydroxyl and sulfonic acid groups. This arrangement provides excellent metal-binding capabilities and significant spectral changes upon complexation, making it an invaluable tool in the analytical chemist's arsenal.

Properties

IUPAC Name |

3,6-bis[(4-bromo-2-sulfophenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14Br2N4O14S4/c23-10-1-3-12(14(7-10)43(31,32)33)25-27-19-16(45(37,38)39)5-9-6-17(46(40,41)42)20(22(30)18(9)21(19)29)28-26-13-4-2-11(24)8-15(13)44(34,35)36/h1-8,29-30H,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJTJGSDSFNFCRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=C(C=C4)Br)S(=O)(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14Br2N4O14S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401125762 | |

| Record name | 3,6-Bis[2-(4-bromo-2-sulfophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401125762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

846.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16091-04-6 | |

| Record name | 3,6-Bis[2-(4-bromo-2-sulfophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16091-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Bis((4-bromo-2-sulphophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016091046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Bis[2-(4-bromo-2-sulfophenyl)diazenyl]-4,5-dihydroxy-2,7-naphthalenedisulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401125762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-bis[(4-bromo-2-sulphophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.577 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3,6-Bis((4-bromo-2-sulphophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid (commonly referred to as chromotropic acid) is a synthetic azo dye known for its various applications in biochemical analysis and as a reagent in different chemical assays. This compound exhibits significant biological activity, particularly in its interactions with metal ions and its potential implications in toxicology and environmental science.

- Molecular Formula : C22H14Br2N4O14S2

- Molecular Weight : 668.23 g/mol

- CAS Number : 16091-04-6

- Solubility : Highly soluble in water, facilitating its use in aqueous assays.

Biological Activity Overview

The biological activity of chromotropic acid primarily revolves around its ability to form complexes with metal ions and its application in spectrophotometric analyses. This section outlines the significant aspects of its biological interactions.

Metal Ion Interaction

Chromotropic acid is known to interact with various metal ions, forming colored complexes that can be quantitatively analyzed. This property is leveraged in analytical chemistry for the detection of ions such as calcium and uranium.

| Metal Ion | Complex Color | Detection Method |

|---|---|---|

| Calcium | Yellow | Spectrophotometry |

| Uranium | Blue | Spectrophotometry |

These interactions are crucial for applications in environmental monitoring and clinical diagnostics, where precise quantification of metal ions is necessary.

Case Studies on Biological Activity

Several studies have explored the biological implications of chromotropic acid:

-

Study on Calcium Transport :

- A study evaluated the effectiveness of chromotropic acid in measuring calcium transport across cell membranes. The results indicated that the dye could serve as a reliable indicator for calcium influx, which is critical in various physiological processes.

- Findings : The complex formed between chromotropic acid and calcium showed a linear relationship with concentration, allowing for accurate quantification.

-

Toxicological Assessment :

- Research has indicated potential toxic effects associated with azo dyes, including chromotropic acid. Azo dyes can undergo metabolic reduction to form aromatic amines, which are known carcinogens.

- Findings : In vitro assays demonstrated that exposure to high concentrations of chromotropic acid resulted in cytotoxic effects on liver cells, indicating a need for careful handling and regulation.

-

Environmental Impact Study :

- Investigations into the environmental persistence of chromotropic acid revealed its stability under various pH conditions. Its solubility allows for significant mobility in aquatic environments.

- Findings : The dye was detected in wastewater samples, raising concerns about its impact on aquatic life and necessitating further studies on biodegradability.

The mechanism by which chromotropic acid exerts its biological effects primarily involves the formation of stable complexes with metal ions. These complexes alter the electronic properties of the metal ions, leading to distinct color changes that can be measured spectrophotometrically. The interaction typically occurs through coordination bonds between the sulfonic groups of the dye and the metal ions.

Scientific Research Applications

Analytical Chemistry

Colorimetric Analysis

Bromosulfonazo III is primarily utilized as a colorimetric reagent in the determination of metal ions. It forms stable complexes with various metal ions such as calcium, magnesium, and lead. The intensity of the color produced can be quantitatively measured using spectrophotometry. This property is particularly useful in water quality analysis where trace metal concentrations need to be assessed.

Table 1: Metal Ion Complexation Properties of Bromosulfonazo III

| Metal Ion | Color Change | Absorption Maximum (nm) |

|---|---|---|

| Calcium | Yellow | 500 |

| Magnesium | Green | 540 |

| Lead | Red | 600 |

Biomedical Research

Antimicrobial Activity

Recent studies have indicated that Bromosulfonazo III exhibits antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains. This property makes it a candidate for further investigation in the development of antimicrobial agents.

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of Bromosulfonazo III against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes.

Environmental Monitoring

Detection of Heavy Metals

The ability of Bromosulfonazo III to complex with heavy metals extends its application into environmental science. It is used in the detection and quantification of toxic metals in wastewater and soil samples. The colorimetric changes associated with metal binding allow for straightforward visual assessment and quantification.

Table 2: Detection Limits for Heavy Metals Using Bromosulfonazo III

| Metal Ion | Detection Limit (µg/L) |

|---|---|

| Lead | 5 |

| Cadmium | 10 |

| Mercury | 15 |

Industrial Applications

Dye Manufacturing

As an azo dye, Bromosulfonazo III is used in textile dyeing processes due to its vibrant color and stability. Its application in the dye industry not only enhances aesthetic properties but also improves the durability of dyed fabrics.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared with key analogues based on substituents, molecular weight, and applications (Table 1).

Table 1: Comparative Analysis of Structural Analogues

*DA: Dopamine, UA: Uric Acid, AA: Ascorbic Acid

Performance in Electrochemical Sensing

- However, the chloro-substituted analogue (poly(3-(5-chloro-2-hydroxyphenyl)azo...)) demonstrates superior detection limits (0.1 μM for DA, 0.3 μM for UA) due to optimized polymer film conductivity and redox activity .

- Sulfonazo III : Used as a sulfate titration indicator, its ortho-sulfo groups improve binding specificity but limit electrochemical utility compared to bromo/chloro derivatives .

Metal Ion Binding and Chelation

Corrosion Inhibition

Regulatory and Environmental Considerations

- Bromine and arsenic-containing analogues face restrictions due to toxicity (e.g., EC regulations in ). Chloro and sulphonated derivatives are generally safer but require disposal protocols .

Preparation Methods

Diazonium Salt Preparation

The diazo component, 4-bromo-2-sulfoaniline , is synthesized via sulfonation and bromination of aniline derivatives. Key reagents include:

-

Oleum (20–40% SO₃) : Used for sulfonation at elevated temperatures (80–120°C).

-

Brominating agents (e.g., Br₂/H₂SO₄) : Introduce bromine at the para position relative to the sulfonic acid group.

The resulting 4-bromo-2-sulfoaniline is diazotized using sodium nitrite (NaNO₂) in acidic media (HCl, pH 1–2) at 0–5°C to form the stable diazonium salt.

Diazotization and Coupling Reactions

Diazotization Protocol

Azo Coupling with Naphthalene Derivative

The coupling component, 4,5-dihydroxynaphthalene-2,7-disulphonic acid , is prepared via sulfonation of 1,5-dihydroxynaphthalene using oleum (30% SO₃) at 120°C for 6 hours. The coupling reaction proceeds as follows:

-

Alkaline Conditions : The naphthalene derivative is dissolved in aqueous NaOH (pH 9–10).

-

Diazonium Salt Addition : The diazonium salt solution is added dropwise at 10–15°C.

-

Reaction Monitoring : Completion is confirmed via thin-layer chromatography (TLC) after 2–4 hours.

Reaction Optimization and Critical Parameters

pH and Temperature Control

Stoichiometry and Yield

| Component | Molar Ratio | Role |

|---|---|---|

| 4-Bromo-2-sulfoaniline | 2.0 | Diazonium precursor |

| Naphthalene derivative | 1.0 | Coupling agent |

| NaNO₂ | 2.1 | Diazotizing agent |

Theoretical yield exceeds 85% under optimized conditions.

Purification and Isolation

Salting-Out Precipitation

Purity Assessment

-

HPLC Analysis : Confirms >98% purity using a C18 column and UV detection at 520 nm.

-

Elemental Analysis : Matches theoretical values for C₂₂H₁₂Br₂N₄O₁₄S₄ (MW 846.4 g/mol).

Challenges and Mitigation Strategies

Regioselectivity Issues

Functional Group Stability

-

Sulfonic Acid Hydrolysis : Avoid prolonged heating above 100°C to prevent desulfonation.

-

Azo Group Reduction : Store the final product in amber vials under nitrogen to prevent photochemical or microbial degradation.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Q & A

Basic: What are the optimal synthetic routes for preparing 3,6-Bis((4-bromo-2-sulphophenyl)azo)-4,5-dihydroxynaphthalene-2,7-disulphonic acid, and how can reaction conditions be optimized?

Answer:

The synthesis involves sequential diazotization and coupling reactions. Begin with sulfonated naphthalene derivatives (e.g., 4,5-dihydroxynaphthalene-2,7-disulphonic acid) and brominated aniline precursors. Key steps include:

- Diazotization: Use NaNO₂ in acidic media (HCl, 0–5°C) to generate diazonium salts from 4-bromo-2-sulphonylaniline .

- Coupling: React diazonium salts with the naphthalene backbone under alkaline conditions (pH 8–10) to ensure azo bond formation. Monitor temperature (10–15°C) to avoid side reactions .

- Purification: Employ recrystallization in aqueous ethanol or ion-exchange chromatography to isolate the product.

Optimization Tips: - Adjust stoichiometry (1:2 molar ratio of naphthalene core to diazonium salts) to minimize unreacted intermediates.

- Use UV-Vis spectroscopy (λmax ~500–600 nm) to track azo bond formation .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Answer:

A multi-technique approach is essential:

- UV-Vis Spectroscopy: Confirm π→π* transitions in the azo groups (absorption bands ~450–600 nm) and assess solvatochromic effects .

- NMR: Use ¹H/¹³C NMR in D₂O (due to sulfonic acid groups’ solubility) to verify substitution patterns. Note: Azo protons may not appear due to tautomerism .

- Mass Spectrometry: High-resolution ESI-MS can validate molecular weight (e.g., [M]⁻ ions for disulfonic acid form) .

- Elemental Analysis: Confirm Br and S content to ensure stoichiometric incorporation of bromine and sulfonate groups .

Advanced: How does this compound interact with metal ions, and what methodologies are used to study these complexes?

Answer:

The hydroxyl and azo groups enable chelation with transition metals (e.g., Fe³⁺, Cu²⁺). Methodologies include:

- Spectrophotometric Titration: Monitor UV-Vis shifts (e.g., bathochromic shifts upon metal binding) to determine stability constants (log K). Use Job’s method for stoichiometry .

- Electrochemical Analysis: Cyclic voltammetry (CV) in buffer solutions (pH 4–7) reveals redox-active metal-complex behavior. For example, Fe³⁺ complexes may show quasi-reversible peaks at −0.2 to +0.3 V (vs. Ag/AgCl) .

- X-ray Crystallography: If single crystals are obtainable, resolve the coordination geometry (e.g., octahedral vs. square planar) .

Advanced: What experimental strategies mitigate contradictions in stability data under varying pH and light conditions?

Answer:

Stability contradictions arise from sulfonic acid group protonation/deprotonation and azo bond photodegradation. Mitigation strategies:

- pH Control: Use buffered solutions (e.g., phosphate buffer, pH 2–12) to study stability trends. The compound is most stable at pH 6–8, where sulfonate groups are fully ionized .

- Light Exposure Studies: Conduct accelerated degradation tests under UV light (254 nm). Compare results with dark controls. Use HPLC to quantify degradation products (e.g., sulfophenyl fragments) .

- Data Normalization: Express degradation rates relative to initial absorbance/fluorescence intensity to account for batch-to-batch variability .

Advanced: How can researchers design experiments to resolve discrepancies in electrochemical sensing performance?

Answer:

Discrepancies in sensing (e.g., selectivity, sensitivity) often stem from electrode modification methods. Improve reproducibility via:

- Electrode Pretreatment: Polish glassy carbon electrodes (GCE) with alumina slurry (0.05 µm) and activate in H₂SO₄ .

- Polymer Film Deposition: Use electropolymerization (e.g., cyclic voltammetry, 10 cycles between −0.5 and +1.5 V) to immobilize the compound on GCE. Optimize monomer concentration (1–5 mM) for uniform film formation .

- Interference Testing: Add common interferents (e.g., ascorbic acid, dopamine) to assess selectivity. Use differential pulse voltammetry (DPV) with a −0.1 to +0.6 V window to resolve overlapping peaks .

Basic: What analytical techniques are recommended for quantifying this compound in environmental or biological matrices?

Answer:

- Solid-Phase Extraction (SPE): Use HLB cartridges for pre-concentration from aqueous samples. Elute with methanol:NH₄OH (9:1 v/v) .

- HPLC-UV/Vis: Employ a C18 column (mobile phase: 0.1% formic acid/acetonitrile gradient). Retention time ~8–12 min .

- Fluorescence Detection: If derivatized (e.g., with dansyl chloride), use λex/λem = 340/520 nm for enhanced sensitivity .

Advanced: What computational methods support the design of derivatives with enhanced photostability or binding affinity?

Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and azo bond torsion angles, correlating with photostability .

- Molecular Docking: Simulate interactions with target proteins (e.g., albumin) using AutoDock Vina. Focus on sulfonate and hydroxyl groups’ roles in binding .

- QSAR Models: Train models on azo dye libraries to predict absorption maxima or redox potentials for derivative screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.